

In-Depth Technical Guide to the Chemical Properties and Structure of Myrtecaine

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Myrtecaine is a local anesthetic and muscle relaxant utilized in topical formulations for the management of musculoskeletal pain and inflammation. This technical guide provides a comprehensive overview of the chemical properties, structure, and pharmacological aspects of **Myrtecaine**. It includes a summary of its physicochemical characteristics, a detailed account of its synthesis, and representative experimental protocols for the evaluation of its local anesthetic and muscle relaxant activities. The guide also explores its mechanism of action, focusing on its interaction with voltage-gated sodium channels.

Chemical and Physical Properties

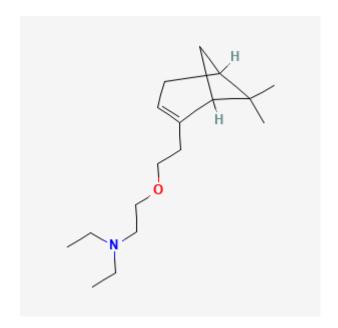
Myrtecaine, also known as Nopoxamine, is a tertiary amine with a bicyclic monoterpene moiety derived from myrtenol. Its chemical and physical properties are summarized in the tables below.

Identification and Structure



Property	Value
IUPAC Name	2-(2-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethoxy)-N,N-diethylethan-1-amine[1]
Other Names	Nopoxamine, Mirtecaina, Myrtecainum[1]
CAS Number	7712-50-7 (free base)[1][2][3][4]
Chemical Formula	C ₁₇ H ₃₁ NO[1][2][4]
SMILES	CCN(CC)CCOCCC1=CC[C@H]2C[C@@H]1C2 (C)C[1]
Molecular Weight	265.44 g/mol [1][2]

Structure



Physicochemical Properties



Property	Value
Appearance	White crystalline powder[2]
Boiling Point	335.6 °C at 760 mmHg[2]
Melting Point	<25 °C[4]
Density	0.93 g/cm ³ [2][4]
Refractive Index	1.477[2]
pKa (Strongest Basic)	9.41 (Predicted for hydrochloride salt)[5]
LogP	3.72730[2]
Water Solubility	0.0288 mg/mL (Predicted for hydrochloride salt) [5]

Synthesis of Myrtecaine

The synthesis of **Myrtecaine** involves the reaction of homomyrtenol with diethylaminochloroethane. A general procedure is outlined below.

Experimental Protocol: Synthesis of Myrtecaine

Materials:

- Homomyrtenol
- Sodium amide (NaNH₂)
- Toluene
- Diethylaminochloroethane
- Concentrated hydrochloric acid (HCI)
- Potassium carbonate (K2CO3)
- Nitrogen gas (N₂)



Procedure:

- A suspension of powdered sodium amide in toluene is prepared in a reaction vessel under a nitrogen atmosphere.
- The mixture is heated to 60°C, and homomyrtenol is added portion-wise. The reaction is stirred for several hours to ensure the complete formation of the sodium derivative of homomyrtenol.
- A solution of diethylaminochloroethane in toluene is then added to the reaction mixture.
- The mixture is refluxed for approximately 12 hours, during which a precipitate of sodium chloride will form.
- After cooling, the sodium chloride is dissolved by the addition of water.
- The **myrtecaine** base can be extracted from the toluene layer using one of two methods:
 - Method A (Acid Extraction): The toluene solution is extracted with dilute hydrochloric acid.
 The resulting aqueous solution of the hydrochloride salt is then treated with potassium carbonate to precipitate the myrtecaine free base.
 - Method B (Direct Distillation): The toluene solution is dried over potassium carbonate and then subjected to fractional distillation under reduced pressure.
- The crude myrtecaine is purified by vacuum distillation, collecting the fraction boiling between 135-140°C at 2-3 mmHg.

Pharmacological Activity and Mechanism of Action

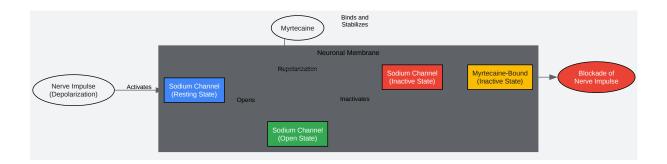
Myrtecaine exhibits both local anesthetic and muscle relaxant properties. It is often used in combination with diethylamine salicylate in topical preparations to enhance the penetration and analgesic effect of the salicylate.[1][6]

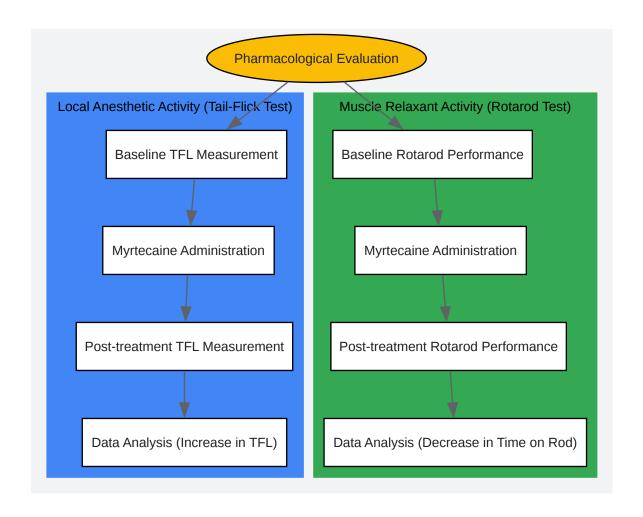
Mechanism of Action: Local Anesthesia

The primary mechanism of action for the local anesthetic effect of **Myrtecaine**, like other local anesthetics, is the blockade of voltage-gated sodium channels in the neuronal cell membrane.



By binding to a specific site within the sodium channel, **Myrtecaine** stabilizes the channel in an inactivated state, preventing the influx of sodium ions that is necessary for the initiation and propagation of action potentials. This reversible blockade of nerve impulse transmission results in a loss of sensation in the area of application.







Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Assessing local anesthetic effect using the mouse tail flick test PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptsimlab.com [rjptsimlab.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Myrtecaine Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Chemical Properties and Structure of Myrtecaine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1216821#chemical-properties-and-structure-of-myrtecaine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com